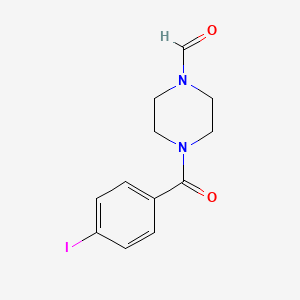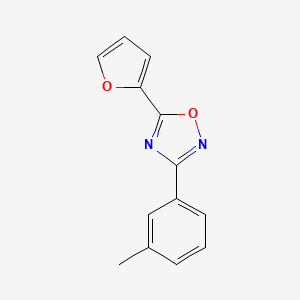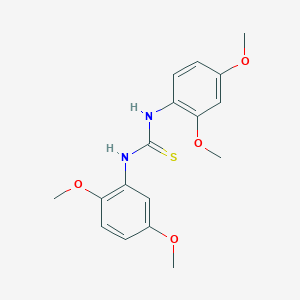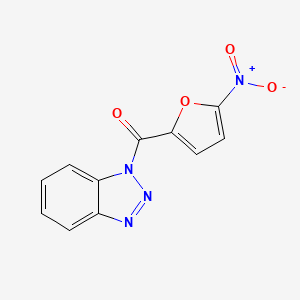
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamines. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. This compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of novel cancer therapies. This compound has been shown to be effective in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, this compound may have applications in agriculture, particularly in the development of new pesticides and herbicides. Further research is needed to explore these potential applications of this compound.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves several steps, including the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with ethyl acetoacetate and pyridine-3-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for various applications.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases, including arthritis and neurodegenerative disorders.
Propriétés
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-6-4-10(5-7-12)13-18-15(16)20(19-13)14(21)11-3-2-8-17-9-11/h2-9H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPTLWNDPFYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)








